molecular formula C22H22N8 B1209513 Bisantreno

Bisantreno

Cat. No. B1209513
M. Wt: 398.5 g/mol
InChI Key: NJSMWLQOCQIOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisantrene is an anthracenyl bishydrazone with antineoplastic activity. Bisantrene intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication. This agent is similar to doxorubicin in activity, but unlike doxorubicin, does not exhibit cardiotoxicity. (NCI04)
Bisantrene is a hydrazone resulting from the formal condensation of both of the aldehyde groups of anthracene-9,10-dicarbaldehyde with 2-hydrazinyl-4,5-dihydro-1H-imidazole. It has a role as an antineoplastic agent. It is a hydrazone, a member of imidazolidines and a member of anthracenes.

Scientific Research Applications

Fluorimetric Sensing of ATP in Water

Bisantrene, specifically a derivative carrying imidazolium hydrazone moieties, has been developed as a sensor for ATP in water. It exhibits a bright green fluorescence in the presence of ATP, displaying high selectivity and providing a rare and valuable tool for ATP detection in aqueous environments (Farshbaf & Anzenbacher, 2019).

Bisantrene's Role in Cancer Treatment

While bisantrene's primary association is with cancer treatment, this specific inquiry focuses on the scientific research applications beyond this domain. Notably, bisantrene's mechanism involves interaction with DNA, and its efficacy as a treatment option in various cancers has been established. However, this aspect aligns more with clinical applications rather than broader scientific research (Zhang et al., 1994).

Rediscovery and Broader Implications

Bisantrene, an anthracene derivative, was lost for over three decades due to corporate mergers and acquisitions. Its rediscovery has rekindled interest in its applications, particularly noting its tolerance and lack of cardiac toxicity compared to other anthracyclines. Although primarily highlighted for its potential in treating various cancers, the re-emergence of bisantrene could inspire new research directions, especially in understanding its unique properties and interactions at a molecular level (Rothman, 2017).

Bisantrene in Pharmacology and Toxicology

Bisantrene's role in pharmacology, particularly in terms of its interaction with biological systems and drug metabolism, is significant. Studies exploring its pharmacokinetics, metabolism, and solubility have provided insights into its behavior in biological systems, potentially informing its applications in broader scientific research contexts (Peng, Alberts, & Davis, 2004).

properties

IUPAC Name

N-[[10-[(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSMWLQOCQIOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868470
Record name 9,10-Anthracendicarbaldehyde bis(2-imidazolin-2-ylhydrazon)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisantreno

CAS RN

78186-34-2
Record name Bisantrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78186-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracendicarbaldehyde bis(2-imidazolin-2-ylhydrazon)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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